molecular formula C14H20ClN3S B15008837 2-(4-Chlorophenyl)-5-methyl-5-pentyl-1,2,4-triazolidine-3-thione

2-(4-Chlorophenyl)-5-methyl-5-pentyl-1,2,4-triazolidine-3-thione

Katalognummer: B15008837
Molekulargewicht: 297.8 g/mol
InChI-Schlüssel: ISRBXXCUXQFMDW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Chlorophenyl)-5-methyl-5-pentyl-1,2,4-triazolidine-3-thione is a heterocyclic compound that contains a triazolidine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the 4-chlorophenyl group and the pentyl chain contributes to its unique chemical properties and potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-5-methyl-5-pentyl-1,2,4-triazolidine-3-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzylamine with a suitable thiocarbonyl compound, followed by cyclization to form the triazolidine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be tailored to maximize efficiency and minimize by-products .

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Chlorophenyl)-5-methyl-5-pentyl-1,2,4-triazolidine-3-thione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or other reduced forms.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

2-(4-Chlorophenyl)-5-methyl-5-pentyl-1,2,4-triazolidine-3-thione has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(4-Chlorophenyl)-5-methyl-5-pentyl-1,2,4-triazolidine-3-thione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways involved depend on the specific biological target and the context of its use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(4-Bromophenyl)-5-methyl-5-pentyl-1,2,4-triazolidine-3-thione
  • 2-(4-Fluorophenyl)-5-methyl-5-pentyl-1,2,4-triazolidine-3-thione
  • 2-(4-Methylphenyl)-5-methyl-5-pentyl-1,2,4-triazolidine-3-thione

Comparison

Compared to its analogs, 2-(4-Chlorophenyl)-5-methyl-5-pentyl-1,2,4-triazolidine-3-thione exhibits unique properties due to the presence of the chlorine atom. This halogen can influence the compound’s reactivity, biological activity, and overall stability. The chlorinated derivative may show different pharmacokinetics and pharmacodynamics compared to its brominated, fluorinated, or methylated counterparts .

Eigenschaften

Molekularformel

C14H20ClN3S

Molekulargewicht

297.8 g/mol

IUPAC-Name

2-(4-chlorophenyl)-5-methyl-5-pentyl-1,2,4-triazolidine-3-thione

InChI

InChI=1S/C14H20ClN3S/c1-3-4-5-10-14(2)16-13(19)18(17-14)12-8-6-11(15)7-9-12/h6-9,17H,3-5,10H2,1-2H3,(H,16,19)

InChI-Schlüssel

ISRBXXCUXQFMDW-UHFFFAOYSA-N

Kanonische SMILES

CCCCCC1(NC(=S)N(N1)C2=CC=C(C=C2)Cl)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.